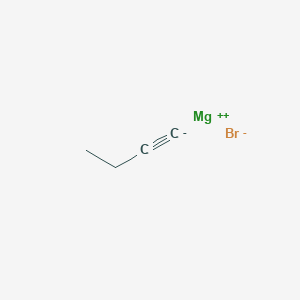
Magnesium, bromo-1-butynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo-1-butynyl- is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo-1-butynyl group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1-butynyl- can be synthesized through the reaction of 1-bromo-1-butyne with magnesium metal in an anhydrous ether solvent. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_4\text{H}_5\text{MgBr} ] This reaction requires strict anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The magnesium metal is often activated by sonication or the addition of iodine to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo-1-butynyl- involves the use of large-scale reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is carried out under a nitrogen atmosphere to maintain anhydrous conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo-1-butynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can undergo halogen-metal exchange reactions.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halogenated Compounds: Undergoes halogen-metal exchange with compounds like iodine or bromine.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Alkanes and Alkenes: Formed through coupling reactions with halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo-1-butynyl- has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of magnesium, bromo-1-butynyl- involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The compound’s reactivity is primarily due to the polarization of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, bromo-1-propynyl-
- Magnesium, bromo-1-hexynyl-
- Magnesium, bromo-1-octynyl-
Uniqueness
Magnesium, bromo-1-butynyl- is unique due to its specific carbon chain length and the presence of a triple bond, which imparts distinct reactivity compared to its analogs. Its intermediate chain length makes it versatile for various synthetic applications, balancing reactivity and stability.
Eigenschaften
CAS-Nummer |
51207-09-1 |
|---|---|
Molekularformel |
C4H5BrMg |
Molekulargewicht |
157.29 g/mol |
IUPAC-Name |
magnesium;but-1-yne;bromide |
InChI |
InChI=1S/C4H5.BrH.Mg/c1-3-4-2;;/h3H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ANFFFSHMVHWCDM-UHFFFAOYSA-M |
Kanonische SMILES |
CCC#[C-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


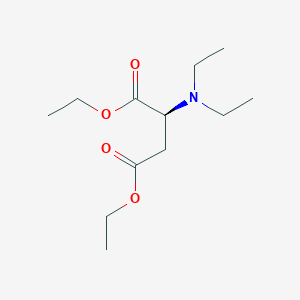

![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

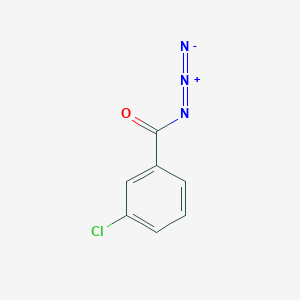
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
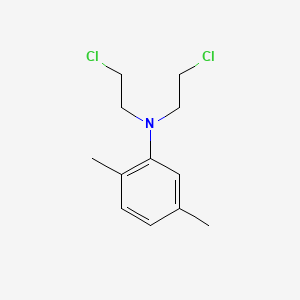
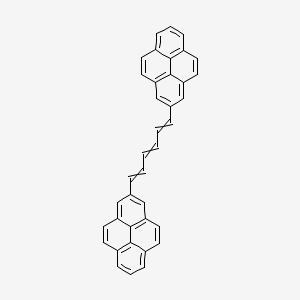
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
